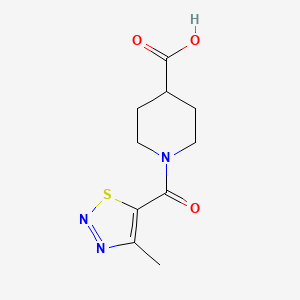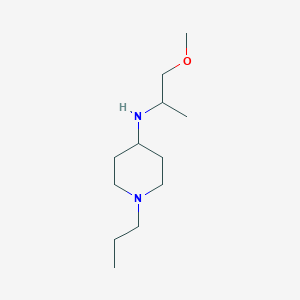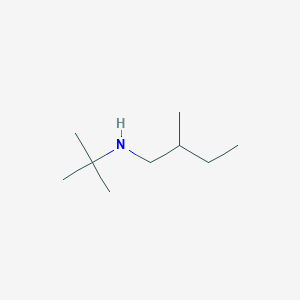
Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H14BrNO3 and a molecular weight of 264.12 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a bromine atom, and a ketone functional group . This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative. One common method starts with 3-hydroxy-1-tert-butoxycarbonylpyrrolidine, which is subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature and monitored until completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, although specific conditions and reagents depend on the desired product.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in solvents like ethanol or acetonitrile, often with a base such as triethylamine.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like Dess-Martin periodinane or potassium permanganate (KMnO4) in suitable solvents.
Major Products:
Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of hydroxylated pyrrolidine derivatives.
Oxidation: Formation of more oxidized pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in constructing complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for synthesizing potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the development of new materials and fine chemicals. Its unique structure allows for the creation of specialized polymers and other industrially relevant substances .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate depends on its specific application and the target molecule it interacts with. Generally, the compound can act as a precursor to bioactive molecules that interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and ketone group play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate: is similar to other pyrrolidine derivatives such as 3-bromo-1-tert-butoxycarbonylpyrrolidine and 3-bromo-2-oxopyrrolidine-1-carboxylate.
Uniqueness:
Properties
IUPAC Name |
tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXFVRONPLZWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824027-05-5 | |
| Record name | tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)
![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)
amine](/img/structure/B1462274.png)
![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)
amine](/img/structure/B1462279.png)
amine](/img/structure/B1462280.png)

![1-(4-{[(Oxolan-2-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1462285.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)

